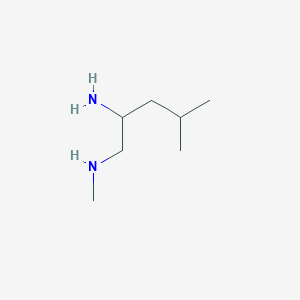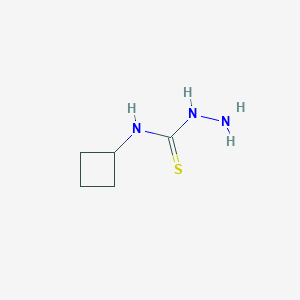
(2-Amino-4-methylpentyl)(methyl)amine
Overview
Description
“(2-Amino-4-methylpentyl)(methyl)amine” is a chemical compound with the molecular formula C7H18N2. It has a molecular weight of 130.23 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of amines like “(2-Amino-4-methylpentyl)(methyl)amine” can be achieved through reductive amination. Aldehydes and ketones can be converted into primary, secondary, and tertiary amines using this method .Molecular Structure Analysis
The molecular structure of “(2-Amino-4-methylpentyl)(methyl)amine” can be analyzed using various spectroscopic techniques. For instance, the N-H stretching absorption in the infrared spectrum can provide information about the bonds of primary and secondary amines . The hydrogens attached to an amine show up 0.5-5.0 ppm in the 1H NMR spectrum .Chemical Reactions Analysis
Amines like “(2-Amino-4-methylpentyl)(methyl)amine” can undergo several reactions. For instance, they can be alkylated by reaction with a primary alkyl halide . They can also undergo Hofmann elimination, a process where an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt .Scientific Research Applications
Metal-Organic Frameworks (MOFs)
Amines play a crucial role in the synthesis of metal-organic frameworks (MOFs). These porous materials have applications in gas storage, catalysis, and separation processes. Researchers have functionalized MOFs with (2-Amino-4-methylpentyl)(methyl)amine , enhancing their adsorption properties and selectivity .
Mechanism of Action
Target of Action
Amines are known to interact with various biological targets, including enzymes and receptors, influencing numerous physiological processes .
Mode of Action
Amines typically interact with their targets through processes such as alkylation, acylation, and reductive amination . These interactions can lead to changes in the function or activity of the target, potentially influencing various biological processes .
Biochemical Pathways
Amines are known to participate in numerous biochemical reactions and pathways, including those involving neurotransmitters and biogenic amines . These pathways can have downstream effects on various physiological processes, including growth regulation, nerve conduction, and immune system function .
Pharmacokinetics
Amines are generally known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Amines can influence various cellular processes, potentially leading to changes in cell function or behavior . These effects can vary depending on the specific target and mode of action of the amine.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Amino-4-methylpentyl)(methyl)amine. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s environmental impact should be considered, as amines can be potential environmental pollutants .
Safety and Hazards
“(2-Amino-4-methylpentyl)(methyl)amine” is classified as dangerous according to GHS pictograms GHS05 and GHS07 . It can cause skin irritation (H315) and serious eye irritation (H319). It is also harmful if swallowed (H302) and toxic to aquatic life (H401) .
Relevant Papers There are several papers related to “(2-Amino-4-methylpentyl)(methyl)amine”. For instance, one paper discusses the broad amine scope of pantothenate synthetase, which enabled the efficient synthesis of pharmaceutically-relevant vitamin B5 antimetabolites . Another paper discusses the development of anticancer drug resistance, which significantly restricts the clinical efficacy of the most commonly prescribed anticancer drugs .
properties
IUPAC Name |
1-N,4-dimethylpentane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-6(2)4-7(8)5-9-3/h6-7,9H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXHHYJZWCQYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-methylpentyl)(methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Difluoro-4-ethoxy-1-[4-(4-pentylcyclohexyl)phenylethynyl]benzene](/img/structure/B3225315.png)

amine](/img/structure/B3225328.png)

![Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine](/img/structure/B3225341.png)







![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B3225401.png)
